molecular formula C17H19NO2 B15064548 2-(4-Methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethan-1-one CAS No. 666190-71-2

2-(4-Methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethan-1-one

Katalognummer: B15064548
CAS-Nummer: 666190-71-2
Molekulargewicht: 269.34 g/mol
InChI-Schlüssel: PFXNIHKEDHNOOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-Methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethan-1-one is a synthetic organic compound that features a morpholine ring substituted with a methyl group and a naphthalene moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethan-1-one typically involves the following steps:

    Formation of the Morpholine Ring: Starting from a suitable precursor, the morpholine ring is synthesized and methylated.

    Attachment of the Naphthalene Moiety: The naphthalene group is introduced through a coupling reaction, often using a Grignard reagent or a similar organometallic compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring.

    Reduction: Reduction reactions could target the carbonyl group in the ethanone moiety.

    Substitution: Various substitution reactions can occur, especially on the aromatic naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or sulfonyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while substitution could introduce various functional groups onto the naphthalene ring.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 2-(4-Methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethan-1-one might be used as a building block for more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, this compound could be investigated for its potential as a pharmaceutical agent, particularly if it exhibits bioactivity against certain targets.

Medicine

If the compound shows promising biological activity, it could be developed into a drug candidate for treating specific diseases.

Industry

In industry, the compound might find applications in the development of new materials, such as polymers or advanced coatings.

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. For example, if it acts as a pharmaceutical agent, it might interact with specific enzymes or receptors in the body, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(4-Methylmorpholin-3-yl)-1-(phenyl)ethan-1-one: Similar structure but with a phenyl group instead of a naphthalene moiety.

    2-(4-Methylmorpholin-3-yl)-1-(benzyl)ethan-1-one: Features a benzyl group instead of a naphthalene moiety.

Uniqueness

The presence of the naphthalene moiety in 2-(4-Methylmorpholin-3-yl)-1-(naphthalen-2-yl)ethan-1-one might confer unique properties, such as enhanced aromaticity or specific interactions with biological targets, distinguishing it from similar compounds.

Eigenschaften

CAS-Nummer

666190-71-2

Molekularformel

C17H19NO2

Molekulargewicht

269.34 g/mol

IUPAC-Name

2-(4-methylmorpholin-3-yl)-1-naphthalen-2-ylethanone

InChI

InChI=1S/C17H19NO2/c1-18-8-9-20-12-16(18)11-17(19)15-7-6-13-4-2-3-5-14(13)10-15/h2-7,10,16H,8-9,11-12H2,1H3

InChI-Schlüssel

PFXNIHKEDHNOOM-UHFFFAOYSA-N

Kanonische SMILES

CN1CCOCC1CC(=O)C2=CC3=CC=CC=C3C=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.